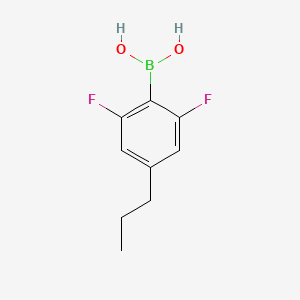
(2,6-Difluoro-4-propylphenyl)boronic acid
Vue d'ensemble
Description
“(2,6-Difluoro-4-propylphenyl)boronic acid” is a boronic acid derivative . Boronic acids have been widely used in a range of organic reactions, in the preparation of sensors for carbohydrates, and as potential pharmaceutical agents . They can be used as building blocks and synthetic intermediates .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .
Chemical Reactions Analysis
Boronic acids have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior .
Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives are influenced by their structure. For example, the molecular structure of boronic acid derivatives is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .
Applications De Recherche Scientifique
Protective Groups for Diols
(2,6-Difluoro-4-propylphenyl)boronic acid, similar to other boronic acids, has applications in organic synthesis, such as serving as a protective group for diols. This function is exemplified by 2,6-bis(trifluoromethyl)phenyl boronic acid, which acts as a recoverable and reusable protective agent for diols, forming cyclic boronic esters that are stable and tolerant to various organic transformations. These esters can be deprotected under mild conditions, making them useful in the synthesis of complex organic molecules, such as highly conjugated enetriyne natural products with anti-angiogenic activities (Shimada et al., 2018).
Fluorescent Chemosensors
Boronic acids, including derivatives like this compound, are crucial in the development of fluorescent chemosensors for detecting biological substances, crucial for disease prevention, diagnosis, and treatment. These chemosensors utilize the interaction between boronic acid and cis-1,2- or 1,3-diol to form rings, serving as reporters to probe carbohydrates and other bioactive substances. The applications of these sensors span across detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, highlighting their versatility in biological and chemical sensing (Huang et al., 2012).
Sugar Binding
A new class of carbohydrate-binding boronic acids has been developed, showcasing an enhanced ability to complex with glycopyranosides under physiologically relevant conditions. This is significant as many cell-surface glycoconjugates present free 4,6-diols, making these boronic acids potential tools for designing oligomeric receptors and sensors to selectively recognize cell-surface glycoconjugates. Such advancements could greatly contribute to the fields of glycobiology and molecular diagnostics (Dowlut & Hall, 2006).
Palladium-Catalyzed Coupling Reactions
In the realm of organometallic chemistry, this compound and its analogs are used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are foundational in creating biaryls and polymers, indicating the importance of boronic acids in modern synthetic chemistry. For example, diarylpalladium complexes formed from the reaction of this compound with palladium complexes can undergo intramolecular coupling to afford unsymmetrical biaryls, showcasing the utility of boronic acids in complex organic synthesis (Osakada et al., 2005).
Sensing Applications
Boronic acids are integral to various sensing applications, including biological labeling, protein manipulation, and the development of therapeutics. Their interaction with diols enables their use in diverse areas, demonstrating their critical role in developing new diagnostic and therapeutic tools. The key interaction of boronic acids with diols underpins their widespread utility in sensing applications, from homogeneous assays to heterogeneous detection, emphasizing their potential in medical and biological research (Lacina et al., 2014).
Mécanisme D'action
Target of Action
The primary target of (2,6-Difluoro-4-propylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which are crucial in organic synthesis .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as the choice of solvent, temperature, and reaction time, can affect the efficiency of the SM cross-coupling reaction . Additionally, the compound should be stored at room temperature for optimal stability .
Orientations Futures
Boronic acids have not been widely studied in Medicinal Chemistry, but this concept has been demystified and the interest for these compounds, mainly boronic acids, has been growing . There is a need for greater understanding of the structure–reactivity relationships that govern binding affinity to diols . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Propriétés
IUPAC Name |
(2,6-difluoro-4-propylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O2/c1-2-3-6-4-7(11)9(10(13)14)8(12)5-6/h4-5,13-14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAVQINVJUZEGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)CCC)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



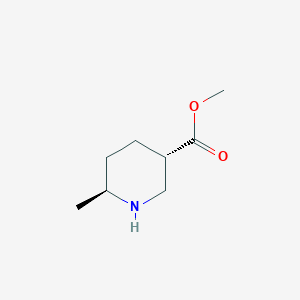
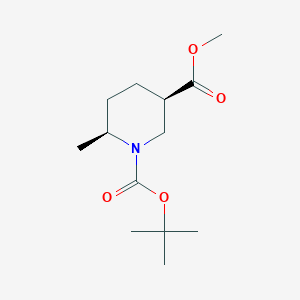


![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-(2-thienyl)acetic acid, hydrate](/img/structure/B3071310.png)
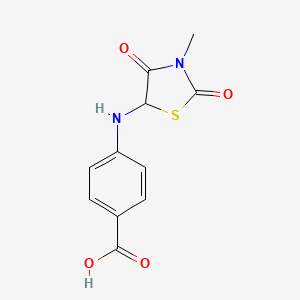

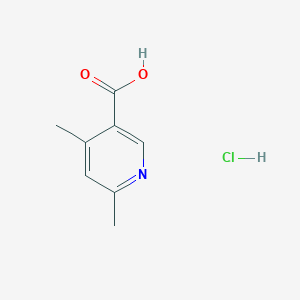
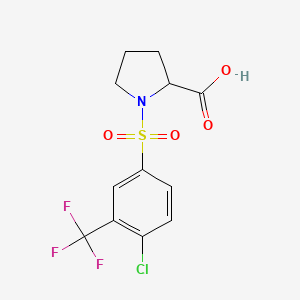

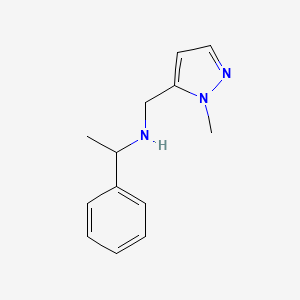

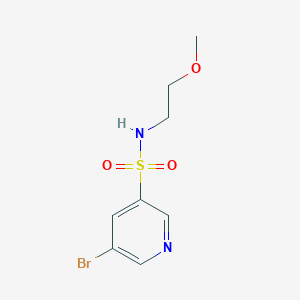
![1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B3071382.png)